2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid
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Overview
Description
4-Fluorobenzenesulfonyl chloride is a fluorinated building block . It has a linear formula of FC6H4SO2Cl and a molecular weight of 194.61 .
Synthesis Analysis
While specific synthesis methods for “2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid” were not found, 4-Fluorobenzenesulfonyl chloride is used as a reagent for the studies of proteins by fluorine NMR .Molecular Structure Analysis
The molecular structure of 4-Fluorobenzenesulfonyl chloride is represented by the SMILES stringFc1ccc(cc1)S(Cl)(=O)=O
. Physical and Chemical Properties Analysis
4-Fluorobenzenesulfonyl chloride has a boiling point of 95-96 °C/2 mmHg and a melting point of 29-31 °C . It is sensitive to moisture .Safety and Hazards
4-Fluorobenzenesulfonyl chloride is classified as Acute toxicity, Oral (Category 4), H302; Skin corrosion (Category 1B), H314; Serious eye damage (Category 1), H318; Short-term (acute) aquatic hazard (Category 3), H402 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c1-10(2,9(12)13)16(14,15)8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAIUQSDEAZFKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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